molecular formula C9H9NO2 B1643437 6-methoxy-1H-indol-7-ol

6-methoxy-1H-indol-7-ol

Cat. No.: B1643437
M. Wt: 163.17 g/mol
InChI Key: DUTPCDNXEGOXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indol-7-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

The synthesis of 6-methoxy-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its operational simplicity and robustness. Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

6-methoxy-1H-indol-7-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methoxy-1H-indol-7-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-methoxy-1H-indol-7-ol can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-2-carboxylic acid: Used in the synthesis of dyes and pigments.

    1H-Indole-3-acetic acid: A plant hormone involved in growth and development.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-methoxy-1H-indol-7-ol

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-5,10-11H,1H3

InChI Key

DUTPCDNXEGOXCZ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=CN2)O

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.